4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile
Description
This compound is a pyrrole-3-carbonitrile derivative featuring three key substituents:
- 4-Chlorophenyl at position 4, contributing electron-withdrawing effects and steric bulk.
- (4-Fluorophenyl)methyl at position 1, introducing fluorophilic interactions and enhanced metabolic stability.
- (E)-Phenylmethylideneamino at position 2, providing a conjugated imine group that may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-[(E)-benzylideneamino]-4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3/c26-21-10-8-20(9-11-21)24-17-30(16-19-6-12-22(27)13-7-19)25(23(24)14-28)29-15-18-4-2-1-3-5-18/h1-13,15,17H,16H2/b29-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFADLBDNTDZKLP-WKULSOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C(=CN2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C(=CN2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and as a therapeutic agent. This article synthesizes available data on its biological activity, focusing on its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrrole ring substituted with a chlorophenyl group, a fluorophenyl group, and a phenylmethylidene amino group, which are crucial for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Tyrosine Kinases : Many pyrrole derivatives exhibit inhibitory activity against tyrosine kinases, which play a significant role in cancer cell proliferation and survival. The interactions often involve binding to the ATP-binding sites of these kinases, disrupting their function and leading to reduced tumor growth .
- Cell Membrane Interactions : Studies have shown that pyrrole derivatives can affect lipid bilayer properties, potentially altering membrane dynamics and affecting cellular signaling pathways .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrrole derivatives. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines. Preliminary results suggest it may inhibit the growth of specific cancer types by inducing apoptosis and cell cycle arrest. For example, related compounds have demonstrated inhibitory effects on colon cancer cell lines with IC50 values in the nanomolar range .
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in tumor reduction. Results indicate promising antitumor activity, supporting its potential as a lead compound for further development .
Additional Biological Activities
Apart from anticancer effects, this class of compounds has shown:
- Antioxidant Properties : Several studies highlight the ability of pyrrole derivatives to scavenge free radicals, which is beneficial in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory activities, suggesting potential applications in treating inflammatory conditions .
Case Studies
| Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Dubinina et al. (2007) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | 1.0 × 10^-8 | Tyrosine kinase inhibition |
| Garmanchuk et al. (2013) | 4-amino-3-chloro-1H-pyrrole derivatives | SW-620 | 1.6 × 10^-8 | Apoptosis induction |
| Kuznietsova et al. (2013) | Pyrrole derivatives | Colo-205 | 1.5 × 10^-8 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-3-Carbonitrile Derivatives
Key Observations :
- The target compound’s 4-fluorobenzyl group distinguishes it from phenyl or methoxy-substituted analogs, likely enhancing metabolic resistance compared to non-fluorinated derivatives .
- The (E)-imine group in the target may enable π-stacking or metal coordination, unlike saturated or oxidized pyrrole derivatives (e.g., dihydro-pyrroles in ).
Pyridine and Pyrazole Carbonitriles
Key Observations :
- The target’s pyrrole core may confer flexibility in binding interactions, advantageous in drug design versus rigid pyridine systems .
Quinoline and Chromene Derivatives
Key Observations :
- Quinoline/chromene derivatives exhibit extended π-systems, useful in optoelectronic applications, whereas the target’s pyrrole core is smaller and more modular.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
